N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide
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Overview
Description
N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of o-chloronitrobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices. The choice of solvents and catalysts is also crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chlorobiphenyl: A simpler compound with similar structural features but lacking the nicotinamide moiety.
Uniqueness
N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide is unique due to its combination of a biphenyl structure with a nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler biphenyl derivatives.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBAIGTGFMEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028371 |
Source
|
Record name | N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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